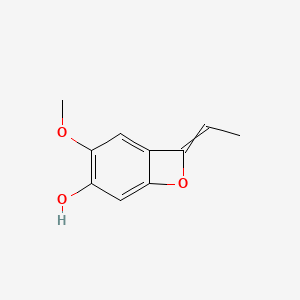

4-Epoxy isoeugenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

8-ethylidene-3-methoxy-7-oxabicyclo[4.2.0]octa-1,3,5-trien-4-ol |

InChI |

InChI=1S/C10H10O3/c1-3-8-6-4-10(12-2)7(11)5-9(6)13-8/h3-5,11H,1-2H3 |

InChI Key |

OYCOXORYVSHYKK-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1C2=CC(=C(C=C2O1)O)OC |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Isoeugenol to Epoxy Derivatives

Glycidylation Protocols for Monoglycidyl and Diglycidyl Ethers of Isoeugenol (B1672232)

The synthesis of glycidyl (B131873) ethers from isoeugenol is a key process in creating bio-based epoxy monomers. This typically involves the reaction of the phenolic hydroxyl group of isoeugenol with epichlorohydrin (B41342).

The glycidylation of isoeugenol is commonly achieved through a Williamson ether synthesis. This method involves the reaction of isoeugenol with epichlorohydrin in the presence of a base. neliti.com Sodium hydroxide (B78521) (NaOH) is a frequently used base for this purpose. rug.nl The reaction can be carried out in a solvent such as ethanol (B145695). iucr.orgiucr.org The process can also be facilitated by a phase-transfer catalyst, such as benzyltriethylammonium bromide, particularly when using a strong base like KOH or NaOH. rug.nlmdpi.comgoogle.com

A typical procedure involves adding isoeugenol to a solution of sodium hydroxide in ethanol, followed by the addition of an excess of epichlorohydrin. iucr.orgiucr.org The mixture is then heated to facilitate the reaction. iucr.orgiucr.org For instance, a reaction can be conducted at 353 K (80 °C) for 3 hours. iucr.orgiucr.org Another protocol involves heating the mixture of isoeugenol, a phase-transfer catalyst, and epichlorohydrin to 80°C, followed by the addition of a NaOH solution and further reaction for one hour. rug.nl

The reaction of isoeugenol with epichlorohydrin primarily yields the monoglycidyl ether of isoeugenol (GE-isoEu). iucr.orgiucr.orgresearchgate.net However, by-products such as diglycidyl ethers can also be formed. researchgate.net

The synthesis of bio-based epoxy monomers from isoeugenol, such as BioIgenox and GlycidylEther Epoxy isoeugenol (GEEpiE), has been a subject of optimization to improve yields and create more environmentally friendly processes. mdpi.comresearchgate.netnih.gov

BioIgenox is an epoxy resin derived from isoeugenol. mdpi.comresearchgate.net Its synthesis has been optimized to reduce environmental impact and enable larger-scale production. researchgate.netnih.gov This bio-based diepoxy resin can be cross-linked with hardeners like camphoric anhydride (B1165640) or hexahydrophtalic anhydride (HHPA) to create thermoset polymers. researchgate.netnih.gov The curing process of BioIgenox has also been a focus of optimization. mdpi.com

GEEpiE (GlycidylEther Epoxy isoeugenol) is another epoxy monomer derived from isoeugenol. nih.govnih.gov The synthesis of GEEpiE involves a two-step process, with the formation of the monoglycidyl ether of isoeugenol (GE-isoEu) as an intermediate. iucr.orgiucr.org Research has focused on the curing of GEEpiE with agents like camphoric anhydride to produce bio-based epoxy matrices for structural composites. nih.gov

The following table summarizes the reaction conditions for the synthesis of isoeugenol glycidyl ethers:

| Reactants | Catalyst/Base | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| Isoeugenol, Epichlorohydrin | Sodium Hydroxide | Ethanol | 353 K (80 °C) | 3 h | Monoglycidyl ether of isoeugenol (GE-isoEu) |

Reaction with Epichlorohydrin and Base-Catalyzed Methods for Ether Formation

Epoxidation of the Propenyl Side Chain of Isoeugenol

The propenyl side chain of isoeugenol is another site for chemical modification, specifically epoxidation, which leads to the formation of an epoxide ring on the side chain.

The epoxidation of the propenyl double bond in isoeugenol results in a labile epoxide intermediate. inchem.org This transformation can occur through oxidation. nih.gov The conjugation of the exocyclic double bond with the aromatic ring in isoeugenol facilitates this epoxidation. nih.gov This transient isoeugenol epoxide is a key intermediate in various chemical and biological transformations. nih.govunibo.itiarc.frresearchgate.net For instance, it has been proposed as an intermediate in the biotransformation of isoeugenol to vanillin (B372448) by certain bacteria. unibo.itresearchgate.netresearchgate.net In some contexts, this epoxide can isomerize to a reactive hydroxy quinone methide (HQM). nih.gov

The epoxidation can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). polito.it The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM). polito.it

The epoxidation of the propenyl side chain of isoeugenol can lead to the formation of different stereoisomers. The stereochemistry of the starting isoeugenol (cis or trans) and the epoxidation agent can influence the stereochemical outcome of the product. researchgate.net

For example, the epoxidation of cis-β-methylstyrene, a compound structurally related to isoeugenol, can stereoselectively produce the cis-epoxide. researchgate.net The specific isomer favored can depend on the catalyst used. researchgate.net When an epoxide ring is opened, the stereochemistry of the resulting product is also a critical consideration. For instance, acid-catalyzed hydrolysis of an epoxide typically proceeds via an SN2-like mechanism, resulting in a trans configuration of the two hydroxyl groups in the resulting diol. libretexts.org

Computational studies have been employed to reaffirm the stereochemistry of isoeugenol derivatives and their reaction products. nih.govresearchgate.net

Formation of the Transient Isoeugenol Epoxide Intermediate (e.g., via Oxidation of the Double Bond)

Synthesis of Functionalized Epoxy Isoeugenol Derivatives

Beyond the basic glycidyl ethers and side-chain epoxides, isoeugenol can be converted into a variety of functionalized epoxy derivatives. These derivatives are often synthesized to impart specific properties, such as flame retardancy or improved thermomechanical characteristics, to the final polymer. nih.gov

For example, a diepoxy isoeugenol phenyl phosphate (B84403) has been developed as a flame retardant for epoxy materials. mdpi.com Another approach involves the synthesis of eugenol-based flame retardants containing phosphorus and silicon groups. nih.gov These functionalized monomers can then be incorporated into epoxy resins like diglycidyl ether of bisphenol A (DGEBA) or GEEpiE. nih.gov

The synthesis of these functionalized derivatives often involves multi-step reactions. For instance, a phosphorus-containing flame retardant from eugenol (B1671780) (a close isomer of isoeugenol) was synthesized via a Williamson etherification followed by a reaction with diphenylphosphinyl chloride. nih.gov

Phosphorus-Containing Flame Retardants (e.g., Diepoxy-Isoeugenol Phenylphosphate, DEpiEPP)

A notable application of isoeugenol-derived epoxides is in the creation of environmentally friendly, phosphorus-containing flame retardants. mdpi.com The synthesis of Diepoxy-Isoeugenol Phenylphosphate (DEpiEPP), a reactive flame retardant, is a prime example of this approach. acs.orgresearchgate.net

Synthesis of DEpiEPP

The preparation of DEpiEPP is a two-step process:

Condensation: The synthesis begins with the condensation reaction between isoeugenol (iEu) and phenyldichlorophosphate (PPDC). mdpi.com This reaction is typically conducted in toluene (B28343) with triethylamine (B128534) (TEA) serving as an acid acceptor to neutralize the hydrochloric acid byproduct. mdpi.com

Epoxidation: The resulting intermediate, diisoeugenol (B1216579) phenyl phosphate, undergoes epoxidation of its propylene (B89431) side chains. mdpi.comresearchgate.net This is achieved using an oxidizing agent, such as Oxone, to convert the double bonds into epoxy groups, yielding the final DEpiEPP product. mdpi.com The structure of the synthesized DEpiEPP is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). acs.orgresearchgate.net

Application in Flame-Retardant Thermosets

DEpiEPP is designed to be a reactive flame retardant, meaning it copolymerizes with an epoxy resin, becoming an integral part of the polymer network. acs.orgresearchgate.net This method avoids the leaching issues often associated with additive flame retardants. DEpiEPP has been successfully incorporated into both conventional petroleum-based resins, like diglycidyl ether of bisphenol A (DGEBA), and fully bio-based systems, such as those using glycidyl ether epoxy isoeugenol (GEEpiE) resin. mdpi.comacs.orgresearchgate.net A bio-based hardener, camphoric anhydride (CA), is often used to cure these formulations. acs.orgresearchgate.net

The incorporation of DEpiEPP significantly enhances the flame retardancy of the epoxy thermosets, primarily through a char-promotion mechanism in the condensed phase. acs.orgresearchgate.net Research has shown that these materials can achieve high performance in terms of thermal and mechanical properties. acs.orgresearchgate.net

| Epoxy System | Bio-based Content (%) | Phosphorus Content (wt %) | Glass Transition Temp. (Tg) | Bending Elastic Modulus (GPa) | Bending Strength (MPa) |

|---|---|---|---|---|---|

| GEEpiE-CA-DEpiEPP | 95 | 2.0 | 129 °C | 4.08 | 90 |

| DGEBA-CA-DEpiEPP | 57 | 2.0 | 105 °C | - | - |

Cyclic Carbonate Formation via CO2 Fixation and Subsequent Reactions

The conversion of isoeugenol-derived epoxides into cyclic carbonates through the chemical fixation of carbon dioxide (CO2) is a key green chemistry process. rug.nlsemanticscholar.org This reaction is 100% atom-economical and utilizes CO2, a greenhouse gas, as a renewable C1 feedstock. researchgate.netchemistryviews.orgnih.gov

Synthesis Pathway

The synthesis of isoeugenol cyclic carbonate involves a two-stage procedure:

Glycidylation: Isoeugenol is first converted into its corresponding glycidyl ether (an epoxide). rug.nl This is achieved through a reaction with epichlorohydrin in the presence of a base like sodium hydroxide (NaOH). rug.nl

CO2 Cycloaddition: The resulting epoxide is then reacted with CO2 to form the five-membered cyclic carbonate. rug.nl This cycloaddition reaction is typically performed in a high-throughput reactor under specific conditions to ensure high conversion and selectivity. rug.nl

The reaction mechanism for CO2 cycloaddition generally involves the activation of the epoxide ring. semanticscholar.orgencyclopedia.pub A Lewis acid activates the epoxide's oxygen atom, making it susceptible to a ring-opening nucleophilic attack. encyclopedia.pub The resulting alkoxide then attacks the CO2 molecule, leading to its incorporation and subsequent intramolecular cyclization to yield the final cyclic carbonate product. rug.nlsemanticscholar.org

Research Findings and Conditions

Studies have demonstrated the successful synthesis of isoeugenol cyclic carbonate with high yield. rug.nl A common catalytic system employs tetrabutylammonium (B224687) iodide (TBAI) as a Lewis base catalyst in conjunction with water as a hydrogen-bond donor. rug.nl

| Parameter | Condition |

|---|---|

| Starting Material | Isoeugenol Glycidyl Ether (Epoxide) |

| Catalytic System | Tetrabutylammonium Iodide (TBAI) and Water |

| Temperature | 80 °C |

| CO2 Pressure | 10 bar |

| Reported Yield | 83.4% |

Self-Curable Epoxy Polymers via Alpha-Hydroxyl Esters and Epoxidation

An innovative route for creating advanced polymers from isoeugenol involves the synthesis of self-curable epoxy systems. researchgate.netdntb.gov.ua This approach relies on the strategic introduction of both epoxy and ester functional groups into the monomer structure, which can then react with each other at elevated temperatures without the need for a separate curing agent. researchgate.netresearchgate.net

Synthesis of Self-Curable Monomers

The synthesis is based on forming α-hydroxyl esters from isoeugenol, followed by epoxidation. researchgate.netresearchgate.net

Esterification: The phenolic hydroxyl group of isoeugenol is reacted to form an ester linkage.

Epoxidation: The double bond in the propenyl side chain of the isoeugenol-ester intermediate is then converted into an epoxide group, often using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

This process leads to the formation of monomers with different functionalities, which are classified based on the number of active ester (A) and epoxide (B) groups. researchgate.netresearchgate.net Common structures include the AB-type (one ester, one epoxide) and the A2B2-type (two ester, two epoxide) compounds. researchgate.netdntb.gov.uaresearchgate.net

Self-Curing Mechanism and Properties

These AB and A2B2 monomers possess the unique ability to self-polymerize upon heating. researchgate.net The curing reaction occurs between the epoxide group and the active ester group. researchgate.net This self-curing process can be initiated thermally or accelerated with a catalyst. researchgate.net Research shows that the addition of a catalyst like N,N′-dimethylaminopyridine (DMAP) significantly reduces the polymerization temperature. researchgate.netresearchgate.net The self-cured epoxy resin produced without a catalyst demonstrated the highest thermal stability. researchgate.net

| Monomer Type | Condition | Polymerization Temperature | Glass Transition Temp. (Tg) of Cured Polymer |

|---|---|---|---|

| AB | Without Catalyst | 247 °C | - |

| A2B2 | Without Catalyst | 210 °C | 156 °C |

| AB | With DMAP Catalyst | Decreased | - |

| A2B2 | With DMAP Catalyst | Decreased | - |

Advanced Spectroscopic and Chromatographic Characterization of Isoeugenol Derived Epoxy Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of isoeugenol-derived epoxy compounds. Through the analysis of ¹H, ¹³C, and, where applicable, ³¹P NMR spectra, detailed information about the molecular framework can be obtained.

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule. For isoeugenol-derived epoxides, the disappearance of signals corresponding to the allylic protons of the isoeugenol (B1672232) starting material and the appearance of new signals characteristic of the epoxy ring protons are key indicators of a successful epoxidation reaction. nih.gov For instance, in the ¹H NMR spectrum of a mixture containing glycidylether epoxy isoeugenol (GEEpiE), the allylic proton signals at approximately 5.75, 6.13, and 6.34 ppm vanish, while new signals for the epoxy protons emerge around 2.94 and 3.51 ppm. nih.gov

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. In the epoxidation of isoeugenol derivatives, the signals for the allylic carbons (around 130.9 and 124.6 ppm) are replaced by those corresponding to the epoxy carbons (at approximately 59.5 and 58.9 ppm). nih.gov This clear shift confirms the conversion of the double bond to an epoxide. Due to the potential for isomerism, such as erythro and threo diastereomers in certain epoxydiols, ¹³C NMR can be instrumental in their differentiation, with the erythro diastereomer's oxygen-bearing carbon signals often appearing upfield relative to the threo isomer. copernicus.org

³¹P NMR: While not directly applicable to 4-Epoxyisoeugenol itself, ³¹P NMR is crucial for characterizing phosphorus-containing epoxy resins, which may be derived from isoeugenol. acs.org This technique is particularly useful for identifying and quantifying phosphorus-based flame retardants that are often incorporated into epoxy formulations. acs.orgmdpi.com The chemical shifts in ³¹P NMR are sensitive to the electronic environment of the phosphorus atom, allowing for the differentiation of various phosphorus-containing species. tandfonline.com For example, in the analysis of a diepoxy-iso-eugenol phenylphosphate (DEpiEPP), ³¹P NMR confirms the structure of this flame retardant. ssuchy.euacs.org

Table 1: Representative NMR Data for Isoeugenol-Derived Epoxy Structures Data based on findings from related studies and may vary based on specific molecular structures and experimental conditions.

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Epoxy Ring Protons | 2.94 - 3.51 | nih.gov |

| ¹³C | Epoxy Ring Carbons | 58.9 - 59.5 | nih.gov |

| ³¹P | Phosphorus in Flame Retardants | 10 - 32 | acs.orgmdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule and for monitoring the progress of chemical reactions in real-time. mt.com In the context of isoeugenol epoxidation, FTIR is used to confirm the conversion of the alkene group to an epoxide. mdpi.com

The FTIR spectrum of the starting material, isoeugenol, will show characteristic bands for the hydroxyl (-OH) group, the aromatic ring (C=C), and the carbon-carbon double bond (C=C) of the propenyl side chain. researchgate.net Upon successful epoxidation to form 4-Epoxyisoeugenol, the most significant change observed in the FTIR spectrum is the appearance of a new band corresponding to the epoxy ring, typically around 910-912 cm⁻¹. mdpi.com Concurrently, the band associated with the C=C double bond stretching of the propenyl group diminishes or disappears, providing clear evidence of the reaction's completion. researchgate.net

This technique is also invaluable for monitoring the curing process of epoxy resins derived from isoeugenol. academie-sciences.fr By tracking the disappearance of the epoxy band and the appearance of new bands, such as the ester C=O stretching band in anhydride-cured systems, the extent of the curing reaction can be determined. academie-sciences.fr

Table 2: Key FTIR Absorption Bands in the Epoxidation of Isoeugenol

| Functional Group | Wavenumber (cm⁻¹) | Indication | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | ~3486 | Present in starting material/intermediates | mdpi.com |

| Alkene (C=C) | ~1653 | Present in starting material, disappears upon epoxidation | mdpi.com |

| Aromatic (C=C) | 1509 - 1601 | Present throughout the reaction | mdpi.com |

| Epoxy Ring | ~912 | Appears upon successful epoxidation | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com For isoeugenol-derived epoxy structures, MS is used to confirm the molecular weight of the synthesized compound and to gain insights into its structure through the analysis of its fragments. iarc.fr

Electron impact (EI) ionization is a common method used in MS. The mass spectrum of the parent compound, isoeugenol, typically shows a prominent molecular ion peak [M]⁺ at m/z 164. Upon epoxidation, the molecular weight increases, and for a diepoxydized derivative like GEEpiE, a corresponding molecular ion or a sodium adduct [M+Na]⁺ can be observed at a higher m/z value. mdpi.com

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for epoxy compounds include the cleavage of bonds adjacent to the oxygen atom. libretexts.org For isoeugenol derivatives, fragmentation can also involve the loss of methyl or carbonyl groups. researchgate.net Analysis of these fragmentation patterns can help to confirm the location of the epoxy group and other substituents on the aromatic ring.

Table 3: Mass Spectrometry Data for Isoeugenol and a Related Diepoxy Derivative

| Compound | Ionization Mode | Observed m/z | Interpretation | Reference |

|---|---|---|---|---|

| Isoeugenol | EI | 164 | [M]⁺ | |

| BioIgenox (mixture including GEEpiE) | ES+ | 407.181 | [M+Na]⁺ | mdpi.com |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Monomers

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. While 4-Epoxyisoeugenol itself may not be readily crystalline, XRD has been successfully applied to analyze the crystalline structure of related monomers, such as the monoglycidyl ether of isoeugenol (GE-isoEu). researchgate.netnih.gov

Analysis of the crystal structure of GE-isoEu revealed that it crystallizes in the triclinic Pī space group. researchgate.netnih.govsciprofiles.com The molecule is based on a 1,2,4-trisubstituted benzene (B151609) ring. researchgate.netsciprofiles.com In the crystal lattice, the molecules are organized through offset π-stacking interactions. researchgate.netnih.govsciprofiles.com This detailed structural information is crucial for understanding the intermolecular forces that govern the properties of these monomers and the resulting polymers. Such studies provide fundamental insights into how these bio-based building blocks can be utilized in the design of new materials. mdpi.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of synthesized 4-Epoxyisoeugenol and for separating it from unreacted starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net For the analysis of isoeugenol and its derivatives, reversed-phase HPLC (RP-HPLC) with a C18 column is often employed. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. By using a suitable mobile phase gradient and a UV detector, it is possible to separate isoeugenol from its oxidation products and other related compounds. researchgate.netresearchgate.net HPLC can also be used to analyze epoxy resins, providing information on the distribution of different oligomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for the analysis of volatile and semi-volatile compounds. iarc.fr It is particularly useful for separating and identifying isomers of isoeugenol and related compounds. nih.govsigmaaldrich.com For instance, GC-MS methods have been developed to distinguish between the cis- and trans-isomers of isoeugenol. iarc.fr The coupling with a mass spectrometer allows for the confident identification of the separated components based on their mass spectra. jocpr.comsci-hub.se

Table 4: Chromatographic Methods for the Analysis of Isoeugenol and Related Compounds

| Technique | Stationary Phase Example | Application | Reference |

|---|---|---|---|

| HPLC | Lichrospher 100 RP-18 | Simultaneous determination of vanillin (B372448), eugenol (B1671780), and isoeugenol | researchgate.net |

| GC-MS | DB-heavy-wax column | Separation of volatile phenols including eugenol and isoeugenol isomers | nih.gov |

Polymerization Kinetics and Mechanisms of Isoeugenol Based Epoxy Resins

Curing Reactions with Bio-Based Anhydride (B1165640) Hardening Agents

The curing of isoeugenol-based epoxy resins with bio-based anhydride hardening agents represents a significant step towards developing fully bio-based thermoset materials. academie-sciences.fr Anhydride hardeners offer several advantages over traditional amine hardeners, including a lower risk of toxicity. academie-sciences.fr

Research has explored the use of various bio-based anhydrides, such as camphoric anhydride and hexahydrophtalic anhydride, for curing a diepoxy derivative of isoeugenol (B1672232), referred to as BioIgenox. mdpi.com The curing process involves the reaction of the epoxy groups of the resin with the anhydride groups of the hardener. mdpi.com To optimize the properties of the resulting thermoset, different molar ratios of the epoxide to anhydride have been investigated. mdpi.com For instance, studies on the curing of BioIgenox with camphoric anhydride have shown that an epoxide/anhydride molar ratio of approximately 1/0.9 yields a thermoset with a high glass transition temperature (Tg) of 165 °C, as measured by Dynamic Mechanical Analysis (DMA). mdpi.com When hexahydrophtalic anhydride was used with the same optimized ratio, the resulting thermoset exhibited a Tg of 140 °C. mdpi.com

The curing reactions are typically carried out by heating a mixture of the epoxy monomer and the anhydride hardener, often in the presence of a catalyst to facilitate the reaction. academie-sciences.fr The initial mixture can range from a cohesive powder to a waxy paste at room temperature, which becomes liquid at elevated temperatures before the onset of polymerization. academie-sciences.fr The progress of the curing reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, which tracks the disappearance of the epoxy and anhydride bands. academie-sciences.fr

The selection of the anhydride hardener significantly influences the final properties of the thermoset. Studies on the diglycidyl ether of isoeugenol (DGE-isoEu) cured with various bio-based anhydride hardeners have demonstrated that these fully bio-based epoxy thermosets can achieve high glass transition temperatures, in the range of 90–130 °C, and instantaneous moduli greater than 4.3 GPa, making them comparable to conventional petroleum-based epoxy resins. academie-sciences.fracademie-sciences.fr

Table 1: Properties of Isoeugenol-Based Epoxy Thermosets Cured with Different Anhydride Hardeners

| Epoxy Resin | Hardener | Epoxide/Anhydride Molar Ratio | Catalyst | Tg (°C) by DMA | Storage Modulus at 40°C (GPa) |

|---|---|---|---|---|---|

| BioIgenox | Camphoric Anhydride | 1/0.9 | DMID | 165 | 2.2 |

| BioIgenox | Hexahydrophtalic Anhydride | 1/0.9 | DMID | 140 | 2.6 |

| DGE-isoEu | Various Bio-based Anhydrides | 1:1.2 | DMID | 90-130 | >4.3 |

Data sourced from multiple studies. academie-sciences.frmdpi.comacademie-sciences.fr

Amine-Catalyzed Polymerization Mechanisms and Cross-linking Reactions

Amine compounds are frequently used as catalysts in the curing of epoxy resins with anhydrides. wiley-vch.de Tertiary amines, in particular, are effective catalysts for these reactions. The mechanism of amine-catalyzed polymerization involves the initial reaction of the tertiary amine with the anhydride to form a reactive intermediate. This intermediate then reacts with the epoxy group, initiating the ring-opening polymerization.

The cross-linking reactions in epoxy-anhydride systems are complex. The primary reaction is the esterification reaction between the epoxy group and the anhydride. However, other reactions can also occur, such as the etherification reaction between an epoxy group and a hydroxyl group (formed during the initial ring-opening). These simultaneous reactions lead to the formation of a highly cross-linked three-dimensional network.

The structure and basicity of the amine catalyst can influence the reaction rate and the final network structure. For instance, imidazoles have been found to be effective catalysts, leading to a higher degree of conversion and cross-linking density in the cured material. wiley-vch.de The choice of catalyst can also affect the balance between the esterification and etherification reactions, thereby influencing the final properties of the thermoset.

Monitoring of Cure Kinetics using Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA), are powerful tools for monitoring the cure kinetics of epoxy resins. iastate.edu

Differential Scanning Calorimetry (DSC) is widely used to study the curing process by measuring the heat flow associated with the chemical reactions. revistapolimeros.org.br A typical DSC scan of an uncured epoxy resin mixture shows an exothermic peak corresponding to the curing reaction. revistapolimeros.org.br The area under this peak is proportional to the total heat of reaction, which can be used to determine the degree of cure (α) at any given time or temperature. revistapolimeros.org.brnih.gov

By conducting DSC experiments at different heating rates (dynamic scans) or at a constant temperature (isothermal scans), various kinetic parameters can be determined, including the activation energy (Ea), the reaction order (n), and the pre-exponential factor (A). revistapolimeros.org.brresearchgate.net These parameters are essential for developing kinetic models that can predict the curing behavior under different processing conditions. iastate.edu For isoeugenol-based epoxy systems, DSC has been used to determine the optimal curing schedules and to study the effect of different hardeners and catalysts on the curing reaction. academie-sciences.frmdpi.com For example, in the curing of a diglycidyl ether of isoeugenol (DGE-isoEu) with bio-based anhydrides, DSC was used to follow the polymerization reaction by heating the mixture from room temperature to 180 °C. academie-sciences.fr

Table 2: Kinetic Parameters for Epoxy Resin Curing Determined by DSC

| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |

|---|---|---|---|---|

| EAN | DDS | Ozawa, Kissinger, Flynn–Wall–Ozawa | Varies | - |

| EAN | DDM | Ozawa, Kissinger, Flynn–Wall–Ozawa | Varies | - |

| EAN | THPA | Ozawa, Kissinger, Flynn–Wall–Ozawa | Varies | - |

| 4-Allyl-Substituted 1,3-Benzoxazine | - | Kissinger | 79.8 | - |

| 4-Allyl-Substituted 1,3-Benzoxazine | - | Ozawa | 81.5 | - |

Data is illustrative of the types of parameters obtained from DSC analysis for various epoxy systems. researchgate.net

Dynamic Mechanical Analysis (DMA) measures the viscoelastic properties of a material as a function of temperature, time, and frequency. polymerinnovationblog.com During the curing of an epoxy resin, DMA can track the changes in the storage modulus (G'), loss modulus (G''), and tan delta. polymerinnovationblog.com The storage modulus increases as the material transforms from a liquid to a solid, providing a measure of the build-up of the cross-linked network. polymerinnovationblog.com

DMA is particularly useful for determining the glass transition temperature (Tg) of the cured material, which is a key indicator of the degree of cure and the thermal stability of the thermoset. mdpi.compolymerinnovationblog.com For isoeugenol-based epoxies, DMA has been instrumental in optimizing the formulation by correlating the Tg with the epoxide/anhydride molar ratio. mdpi.com For instance, a study on BioIgenox cured with camphoric anhydride found that the highest Tg was achieved at a specific molar ratio, indicating the optimal cross-link density. mdpi.com DMA can also be used to identify gelation, the point at which a continuous network is formed. polymerinnovationblog.com

Both DSC and DMA provide complementary information for a comprehensive understanding of the cure kinetics. iastate.edu While DSC directly measures the heat of reaction, DMA provides insights into the evolution of the mechanical properties during curing. iastate.edu

Nucleophilic Ring-Opening Polymerization of Epoxy Moieties

The fundamental reaction in the curing of epoxy resins is the nucleophilic ring-opening of the highly strained three-membered epoxy ring (oxirane). tdl.orgnih.gov This reaction can be initiated by a variety of nucleophiles, including amines, anhydrides, phenols, and thiols. tdl.orgnih.gov

In the case of anhydride curing, the reaction is typically initiated by a catalyst, often a tertiary amine. The catalyst activates the anhydride, which then acts as the nucleophile to attack the carbon atom of the epoxy ring. This attack leads to the opening of the ring and the formation of an ester linkage and a carboxylate anion. This anion can then react with another epoxy group, propagating the polymerization.

The ring-opening reaction is a key step in the formation of the polymer network. tdl.org The reactivity of the epoxy ring can be influenced by the surrounding chemical structure. The presence of electron-withdrawing or electron-donating groups near the epoxy ring can affect its susceptibility to nucleophilic attack.

The polymerization proceeds through a chain of these ring-opening events, leading to the formation of long polymer chains. Cross-linking occurs when a multifunctional epoxy resin (like a diepoxy) reacts with a multifunctional hardener, resulting in a three-dimensional network structure. This network is responsible for the characteristic properties of thermoset materials, such as high strength, stiffness, and thermal stability.

Influence of Initiators and Catalysts on Polymerization Rate and Extent

Initiators and catalysts play a critical role in controlling the polymerization rate and the extent of cure in epoxy resins. snu.edu.in Their primary function is to lower the activation energy of the curing reaction, allowing it to proceed at a lower temperature or at a faster rate. snu.edu.in

In the context of isoeugenol-based epoxy resins cured with anhydrides, a catalyst is often necessary to achieve a practical curing schedule. academie-sciences.fr One commonly used catalyst is N,N′-dimethylaminopyridine (DMAP). researchgate.net Studies have shown that the addition of DMAP can significantly decrease the polymerization temperature of isoeugenol-based epoxy systems. researchgate.net For example, self-curable epoxy polymers derived from isoeugenol, which polymerized at high temperatures (210-247 °C) without a catalyst, showed a notable decrease in their polymerization temperature upon the addition of DMAP. researchgate.net

Another catalyst mentioned in the literature for isoeugenol-based epoxy systems is 2,3-dimethyl-1H-imidazol-3-ium iodide (DMID). academie-sciences.frmdpi.com The molar ratio of the catalyst to the epoxy monomer is a crucial parameter that needs to be optimized. Research on the curing of DGE-isoEu with bio-based anhydrides found that a molar ratio of epoxy monomer to anhydride hardener to DMID catalyst of 1:1.2:0.05 resulted in a high Tg value and was considered optimal for further studies. academie-sciences.fracademie-sciences.fr

The choice of initiator or catalyst can also influence the reaction mechanism and the final properties of the thermoset. acs.org For instance, different catalysts can have varying effects on the relative rates of the esterification and etherification reactions in epoxy-anhydride systems, which in turn affects the cross-link density and the thermomechanical properties of the cured material. acs.org Therefore, the careful selection and optimization of the initiator or catalyst system are essential for tailoring the properties of isoeugenol-based epoxy resins for specific applications.

Structure Property Relationships in Isoeugenol Derived Epoxy Thermosets

Correlation between Molecular Architecture and Thermomechanical Properties (e.g., Glass Transition Temperature, Storage Modulus, Bending Properties)

The thermomechanical properties of isoeugenol-based epoxy thermosets are significantly influenced by the molecular structure of the epoxy monomer and the choice of curing agent. The diglycidyl ether of isoeugenol (B1672232) (DGE-isoEu) is a key monomer that can be cured with various hardeners to produce materials with a range of properties. academie-sciences.frrsc.orgrsc.org

The glass transition temperature (Tg), a critical parameter indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state, is highly dependent on the rigidity of the polymer network. academie-sciences.fr When DGE-isoEu is cured with different bio-based anhydride (B1165640) hardeners, the resulting Tg values vary significantly. academie-sciences.fracademie-sciences.fr Hardeners with rigid, bulky structures, such as camphoric anhydride (CA) and diphenic anhydride (DPA), lead to thermosets with higher Tg values, typically in the range of 121–123°C for DGE-isoEu based systems. academie-sciences.fr In contrast, more flexible, linear hardeners like glutaric anhydride (GA) and succinic anhydride (SA) result in lower Tg values, around 78–94°C. academie-sciences.fr This is because the rigid cyclic structures of CA and DPA restrict the segmental motion of the polymer chains more effectively than the linear chains of GA and SA. academie-sciences.fr

The storage modulus, which represents the stiffness of the material, also shows a strong correlation with the molecular architecture. rsc.org Isoeugenol-derived epoxy thermosets can exhibit high storage moduli, with values often exceeding 4.3 GPa, making them comparable to conventional petroleum-based epoxy resins like those derived from diglycidyl ether of bisphenol A (DGEBA). academie-sciences.fracademie-sciences.fr For instance, a thermoset prepared from an isoeugenol-based epoxy resin (BioIgenox) and camphoric anhydride demonstrated a storage modulus of 2.2 GPa at 40°C. mdpi.comnih.gov When the same resin was cured with hexahydrophtalic anhydride (HHPA), the storage modulus increased to 2.6 GPa at the same temperature. mdpi.comnih.gov

Bending properties, including stiffness and strength, are also directly affected by the thermoset's composition. mdpi.com An optimized formulation of BioIgenox cured with camphoric anhydride exhibited a mean 3-point bending stiffness of 3.2 GPa and a strength of 120 MPa. mdpi.comnih.gov These excellent mechanical properties highlight the potential of isoeugenol-based epoxies as viable alternatives to traditional epoxy systems in structural applications. mdpi.comnih.gov

Thermomechanical Properties of DGE-isoEu Cured with Various Anhydride Hardeners

| Hardener | Glass Transition Temperature (Tg, °C) | Instantaneous Modulus (GPa) |

|---|---|---|

| Diphenic anhydride (DPA) | 123 | Not Reported |

| Glutaric anhydride (GA) | 78 | Not Reported |

| Phthalic anhydride (PA) | 115 | Not Reported |

| Camphoric anhydride (CA) | 121 | Not Reported |

| Succinic anhydride (SA) | 94 | Not Reported |

| Itaconic anhydride (IA) | 76 | Not Reported |

Data sourced from François et al., 2017. academie-sciences.fr

Mechanical Properties of BioIgenox Thermosets

| Hardener | Tg by DMA (°C) | Storage Modulus at 40°C (GPa) | 3-Point Bending Stiffness (GPa) | 3-Point Bending Strength (MPa) |

|---|---|---|---|---|

| Camphoric Anhydride (CA) | 165 | 2.2 | 3.2 | 120 |

| Hexahydrophtalic Anhydride (HHPA) | 140 | 2.6 | Not Reported | Not Reported |

Impact of Cross-linking Density on Network Properties

The cross-linking density, which is the number of cross-links per unit volume in the polymer network, is a crucial factor that governs the properties of thermosetting materials. acs.orgresearchgate.netnih.gov In isoeugenol-based epoxy thermosets, the cross-linking density can be controlled by adjusting the molar ratio of the epoxy monomer to the hardener. mdpi.com

An increase in cross-linking density generally leads to a higher glass transition temperature (Tg). mdpi.com This is because a more densely cross-linked network has less free volume and restricted chain mobility, requiring more thermal energy for the transition from the glassy to the rubbery state. mdpi.com Studies on isoeugenol-based epoxy resins cured with camphoric anhydride have shown that as the epoxide-to-anhydride molar ratio approaches the stoichiometric ideal, the cross-linking density increases, resulting in a higher Tg. mdpi.comnih.gov

The effect of cross-linking density on the stiffness (storage modulus) of the material is more complex. While a higher cross-linking density is often associated with increased stiffness, some studies on isoeugenol-based systems have observed a moderate decrease in stiffness in the glassy state as the cross-linking density increases. mdpi.com This phenomenon has been attributed to the inability of the more tightly packed molecules in a highly cross-linked network to fill free volumes, which can reduce intermolecular interactions. mdpi.com However, the storage modulus in the rubbery region, above the Tg, is directly proportional to the cross-linking density. mdpi.com

The degree of cross-linking also influences the swelling behavior of the thermoset. A higher cross-linking density results in a more robust network that is less susceptible to swelling when exposed to solvents. mdpi.com This is because the tightly linked polymer chains are less able to accommodate solvent molecules. mdpi.com

Effect of Epoxide/Anhydride Ratio on Properties of BioIgenox/CA Thermosets

| Epoxide/Anhydride Molar Ratio | Tg by DSC (°C) | Calculated Crosslinking Density (mol/m³) |

|---|---|---|

| 1/0.5 | 142 | 1557 |

| 1/0.7 | 155 | 1633 |

| 1/0.9 | 158 | 1729 |

| 1/1 | 158 | 1707 |

Data sourced from Ruiz et al., 2020. mdpi.com

Enhancement of Flame Retardancy through Structural Modifications and Char Promotion

A significant area of research for isoeugenol-based epoxy thermosets is the enhancement of their flame retardancy. This is often achieved by incorporating phosphorus-containing compounds into the polymer structure. acs.orgacs.orgresearchgate.net Phosphorus-based flame retardants are effective because they can act in both the gas phase, by scavenging flammable radicals, and in the condensed phase, by promoting the formation of a protective char layer during combustion. mdpi.commdpi.com

One approach involves the synthesis of a reactive, bio-based flame retardant derived from isoeugenol itself, such as diepoxy-isoeugenol phenylphosphate (DEpiEPP). acs.orgacs.orgresearchgate.net This compound can be copolymerized with other epoxy resins, including isoeugenol-based ones like glycidyl (B131873) ether epoxy isoeugenol (GEEpiE), to create intrinsically flame-retardant thermosets. acs.orgacs.orgresearchgate.net The incorporation of DEpiEPP has been shown to significantly improve the flame-retardant properties of the resulting materials. acs.orgresearchgate.net For example, a fully bio-based thermoset composed of GEEpiE, camphoric anhydride, and DEpiEPP (with 2.0 wt% phosphorus) exhibited good flame-retardant properties due to char promotion. acs.orgresearchgate.net

The mechanism of flame retardancy in these systems involves the phosphorus-containing moieties decomposing upon heating to form phosphoric and polyphosphoric acids. mdpi.com These acids promote dehydration and cross-linking reactions in the polymer, leading to the formation of a stable, insulating char layer on the surface of the material. techscience.com This char layer acts as a barrier, limiting the transfer of heat and flammable volatiles, thereby suppressing combustion. mdpi.comtechscience.com The effectiveness of this charring mechanism is evident in the increased char yields observed in thermogravimetric analysis (TGA) of these materials. researchgate.net

Furthermore, the introduction of silicon-containing segments into the epoxy network, in conjunction with phosphorus, can further enhance flame retardancy through a synergistic effect. mdpi.com The silicon components can migrate to the surface during combustion, forming a silica-rich protective layer that reinforces the char. mdpi.com

Properties of Flame-Retardant Isoeugenol-Based Epoxy Thermosets

| Formulation | Phosphorus Content (wt%) | Tg (°C) | Bending Elastic Modulus (GPa) | Bending Strength (MPa) |

|---|---|---|---|---|

| GEEpiE-CA-DEpiEPP | 2.0 | 129 | 4.08 | 90 |

| DGEBA-CA-DEpiEPP | 2.0 | 105 | Not Reported | Not Reported |

Data sourced from Pourchet et al., 2019. acs.orgresearchgate.net

Investigation of Degradability and Recyclability of Bio-Based Epoxy Networks

A key advantage of developing bio-based epoxy networks is the potential to introduce degradable linkages, addressing the end-of-life concerns associated with traditional thermosets. acs.orgacs.org The presence of ester bonds within the polymer backbone, often introduced through the use of anhydride hardeners or specially designed monomers, provides a pathway for chemical degradation. acs.orgresearchgate.netacs.org

Research has shown that isoeugenol-based epoxy thermosets containing ester groups can be degraded under mild acidic or basic conditions. acs.orgresearchgate.net For instance, a self-cured epoxy polymer derived from isoeugenol, which forms α-hydroxyl esters during polymerization, demonstrated significant degradation in a 25 wt% sodium hydroxide (B78521) solution. researchgate.net In this study, 94% of the polymer could be degraded, and 51% of the material could be recovered. researchgate.net This chemical recyclability allows for the breakdown of the thermoset network into smaller, soluble molecules, which can potentially be re-used. researchgate.netresearchgate.net

The degradation mechanism primarily involves the hydrolysis of the ester linkages in the cross-linked structure. acs.org This process breaks down the polymer network, leading to a loss of mass and mechanical integrity. acs.org The rate of degradation can be influenced by factors such as the concentration of the acidic or basic solution and the temperature. acs.org

Beyond simple degradation, the recovered components from these bio-based networks can be reprocessed into new materials. researchgate.net For example, degraded products from eugenol-based epoxy networks have been successfully modified and re-cross-linked to form new thermosets with high glass transition temperatures. researchgate.net This demonstrates a closed-loop recycling potential for these advanced materials, which is a significant step towards a more sustainable polymer industry. mdpi.comresearchgate.net

Mechanistic Studies of Isoeugenol Epoxide in Biochemical and Toxicological Contexts

Proposed Pathways for Formation of Isoeugenol (B1672232) Epoxide In Vivo or Abiotically

The formation of isoeugenol epoxide, a key intermediate in the bioactivation of isoeugenol, can occur through both biological (in vivo) and non-biological (abiotic) pathways. nih.gov In vivo, the transformation is thought to be mediated by enzymes within the epidermis. nih.gov The metabolic conversion of isoeugenol can lead to the formation of isoeugenol epoxide, which then serves as a precursor to other reactive species. nih.govresearchgate.net This enzymatic process is a proposed mechanism for the activation of isoeugenol in biological systems. nih.goviarc.fr

Abiotic formation of isoeugenol epoxide is also a significant pathway, primarily driven by oxidation. nih.gov Isoeugenol, when exposed to air or light, can undergo spontaneous oxidation. nih.govacs.org This process is particularly relevant on the skin surface, where a high surface-to-volume ratio may accelerate oxidation compared to laboratory conditions. nih.gov Photo-induced oxidative degradation has been shown to generate highly reactive byproducts from isoeugenol. acs.org Studies have demonstrated that photo-oxidation of isoeugenol leads to the formation of dimeric derivatives, which implicates the generation of transient electrophilic species. iarc.fracs.org Both biotic and abiotic activation pathways are considered plausible mechanisms that contribute to the chemical reactivity of isoeugenol, potentially leading to the transient formation of isoeugenol epoxide. nih.goviarc.fr The degradation of isoeugenol into vanillin (B372448), for instance, is understood to proceed via an epoxide-diol metabolic route, initiated by the epoxidation of the side-chain. researchgate.net

Isomerization and Tautomerization to Reactive Electrophilic Intermediates (e.g., Hydroxy Quinone Methide (HQM))

Once formed, isoeugenol epoxide is typically a short-lived, transient intermediate. nih.gov Its significance lies in its rapid rearrangement into more stable, yet highly reactive, electrophilic species. The primary proposed mechanism involves the isomerization or tautomerization of the epoxide to a hydroxy quinone methide (HQM). nih.goviarc.fr

This transformation is facilitated by the chemical structure of isoeugenol, where the double bond is conjugated with the aromatic ring. nih.gov This conjugation allows for the facile formation of the epoxide, which then undergoes a proton transfer to yield the electrophilic HQM. nih.gov The HQM is considered the ultimate hapten responsible for the biological effects observed with isoeugenol. nih.gov While the epoxide is the initial product of oxidation, evidence suggests that the HQM, not the epoxide itself, is the primary species that reacts with nucleophiles. nih.gov The formation of the HQM from the epoxide is a critical step, as this intermediate can act as a Michael acceptor, providing a mechanistic basis for the observed reactivity of isoeugenol with biological macromolecules. nih.gov

Two potential pathways for the formation of the HQM from an oxidized dimeric derivative of isoeugenol have been considered:

A retro-1,6-Michael addition following deprotonation of the acidic phenolic hydroxyl group. nih.gov

An intramolecular SN2 displacement of the isoeugenol anion after deprotonation of the less acidic aliphatic hydroxyl group, which forms the transient epoxide that subsequently tautomerizes to the HQM. nih.gov

While both pathways are possible, the retro-1,6-Michael addition is considered the more likely scenario in this specific context, though the epoxide pathway remains a key hypothesis for the initial activation of isoeugenol itself. nih.gov

Investigation of Haptenation Mechanisms through Reaction with Biomolecules (e.g., Thiol-Containing Proteins, Glutathione (B108866) Adducts)

Haptenation, the process by which a small molecule (a hapten) binds covalently to a larger protein to become antigenic, is a key event in skin sensitization. The electrophilic intermediates derived from isoeugenol, particularly the hydroxy quinone methide (HQM), are potent haptens. nih.gov These reactive species readily interact with nucleophilic residues on skin proteins, with a particular affinity for thiol-containing amino acids like cysteine. nih.govnih.gov

The mechanism involves the HQM acting as a Michael acceptor, enabling nucleophilic addition from thiol groups in proteins or from glutathione (GSH), a critical cellular antioxidant. nih.govacs.org Studies using fluorescent nucleophiles like dansyl cysteamine (B1669678) (DCYA) have confirmed that oxidized isoeugenol derivatives are highly reactive towards thiols, leading to the quantitative formation of adducts. nih.gov The reaction between an oxidized dimeric derivative of isoeugenol and DCYA was completed within 40 minutes, yielding corresponding adducts and an equimolar amount of isoeugenol. nih.gov

Electrochemical studies have shown that isoeugenol can form quinones and quinone methides that are electrophilic and react in acellular systems with thiol groups in proteins and GSH. iarc.fr Notably, isoeugenol was found to form a greater variety of adducts with GSH and proteins compared to its isomer, eugenol (B1671780). iarc.fr The depletion of cellular GSH is a significant consequence of this reactivity; isoeugenol has been shown to significantly reduce GSH levels, more so than eugenol at the same concentration. nih.gov This depletion of the cell's primary defense against electrophiles underscores the toxicological significance of haptenation by isoeugenol-derived intermediates. nih.gov

Comparative Analysis of Reactivity with Structurally Related Compounds (e.g., Eugenol Epoxide)

The difference in chemical reactivity between isoeugenol and its structural isomer, eugenol, provides insight into the mechanisms of isoeugenol epoxide. Although both are phenylpropanoids, the position of the double bond in the side chain is a critical determinant of their biological and toxicological profiles. nih.gov

The key structural difference is that the exocyclic double bond in isoeugenol is conjugated with the aromatic ring, whereas in eugenol, it is not. nih.gov This conjugation in isoeugenol facilitates epoxidation and, more importantly, the subsequent rapid isomerization of the resulting transient epoxide into the highly reactive hydroxy quinone methide (HQM). nih.gov The HQM is a potent electrophile that readily reacts with nucleophiles like thiols. nih.gov

In contrast, a plausible eugenol epoxide would lack the structural arrangement necessary to promptly rearrange into a similarly reactive quinone methide intermediate. nih.gov Eugenol epoxide has been successfully synthesized and characterized as a relatively stable compound, unlike the transient nature of isoeugenol epoxide. nih.gov This stability means that eugenol epoxide is less likely to react with thiols through the same HQM-mediated pathway. nih.gov While eugenol can also form reactive intermediates, such as an ortho-quinone or a quinone methide, the pathways are considered less favorable compared to the oxidation of isoeugenol to its HQM. nih.govresearchgate.net This difference in the stability and subsequent reactivity of their respective epoxides offers a chemical basis for why isoeugenol is a stronger skin sensitizer (B1316253) than eugenol. nih.govnih.gov

Computational Chemistry and Molecular Modeling of Isoeugenol Epoxide and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for understanding the electronic structure and predicting the chemical reactivity of molecules. nih.govscispace.com DFT is used to calculate various molecular properties and reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, electronegativity, and hardness. rsc.org These parameters are crucial for predicting how a molecule will behave in a chemical reaction.

In the context of isoeugenol (B1672232) and its derivatives, DFT calculations have been employed to optimize molecular geometries, determine thermodynamic stability, and elucidate reaction mechanisms. nih.govresearchgate.net For instance, computational studies have been used to reaffirm the stereochemistry of isoeugenol derivatives. nih.govresearchgate.net DFT calculations suggested that the syn-isomer of a 7,4′-oxyneolignan, an oxidation product of isoeugenol, is thermodynamically more stable than the anti-isomer by 1.19 kcal/mol, which helps to explain the experimentally observed diastereomeric excess. nih.gov

A key application of these calculations is in understanding the reactivity that leads to biological effects like skin sensitization. It has been proposed that the skin sensitization potential of isoeugenol stems from its metabolic activation. nih.govwho.int One proposed mechanism involves the formation of a transient isoeugenol epoxide, which then isomerizes to a reactive hydroxy quinone methide (HQM). nih.gov DFT calculations support the hypothesis of the HQM as a plausible reactive intermediate in nucleophilic additions, providing a rationale for isoeugenol's strong sensitization properties compared to its structural isomer, eugenol (B1671780). nih.gov

The table below summarizes key quantum chemical descriptors calculated for isoeugenol using DFT, which provide a basis for understanding the reactivity of its epoxide derivative. nih.gov

| Descriptor | Value (Hartree) | Description |

|---|---|---|

| EHOMO | -8.955 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | 0.088 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Chemical Potential (μ) | -4.433 | Describes the tendency of electrons to escape from a system. |

| Electrophilicity Index (ω) | 0.221 | Measures the propensity of a species to accept electrons. |

| Hardness (η) | 4.521 | Measures the resistance to change in electron distribution. |

Table 1: Quantum chemical descriptors for E-Isoeugenol calculated by DFT/B3LYP 6-31G. Data sourced from nih.gov.

Molecular Dynamics Simulations for Polymer Network Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly valuable for understanding the structure and properties of complex systems like polymer networks. arxiv.orgnih.gov For epoxy polymers, MD simulations can model the cross-linking process, predict material properties such as glass transition temperature (Tg) and mechanical strength, and analyze interactions within the polymer matrix. researchgate.netresearchgate.net

The general procedure for simulating epoxy networks involves constructing an initial system of epoxy monomers (like a derivative of isoeugenol epoxide) and a curing agent. nih.gov The simulation then mimics the curing process by forming covalent bonds between reactive atoms when they are within a certain cutoff distance, leading to a cross-linked polymer network. researchgate.net This is often followed by equilibration and production runs under specific thermodynamic ensembles (e.g., NVT or NPT) to study the resulting material's properties. researchgate.net

For bio-based epoxy thermosets derived from isoeugenol, understanding the relationship between the network structure and its thermomechanical properties is crucial. researchgate.netmdpi.com Experimental studies, often supported by simulation concepts, show that the properties of these thermosets are highly dependent on the stoichiometry between the epoxy resin and the curing agent, which dictates the cross-linking density of the network. mdpi.com As the ratio of the curing agent to the epoxy function increases towards the stoichiometric ideal, the cross-linking density increases, resulting in a higher glass transition temperature (Tg) and improved mechanical properties. mdpi.com

The following table presents experimental data on the glass transition temperatures of a thermoset made from isoeugenol-derived epoxy resin (BioIgenox) cured with a polyamine, illustrating the effect of cross-linking density. This type of data is what MD simulations aim to predict and explain at a molecular level.

| Epoxide Function / Curing Agent Ratio | Tg (°C) by DSC | Tg (°C) by DMA (Tan δ peak) | Inferred Cross-linking Density |

|---|---|---|---|

| 1 / 0.5 | 69 | 94 | Low |

| 1 / 0.7 | 114 | 137 | Medium |

| 1 / 0.9 | 135 | 148 | High |

| 1 / 1 | 137 | 150 | Highest |

Table 2: Glass transition temperatures (Tg) of isoeugenol-based epoxy thermosets as a function of the curing agent ratio. A higher Tg corresponds to a more rigid and densely cross-linked polymer network. Data sourced from mdpi.com.

In Silico Prediction of Biochemical Interactions (e.g., Molecular Docking with Target Proteins like RodA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as isoeugenol epoxide) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com It is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of a ligand's biological activity. nih.gov

While direct docking studies on 4-epoxy isoeugenol are limited, research on its precursor, isoeugenol, provides significant insights. These studies often aim to understand how isoeugenol interacts with protein targets, which can lead to a specific biological effect or its metabolic conversion into other compounds, including the epoxide.

One such study investigated the interaction of isoeugenol with the RodA hydrophobin protein from Aspergillus fumigatus, a fungus responsible for infections. nih.gov The study found that isoeugenol binds to the catalytic site of RodA, potentially disrupting its function and thereby inhibiting fungal biofilm formation. nih.govresearchgate.net In another study, isoeugenol was docked with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a target implicated in diabetes-linked Alzheimer's disease. mdpi.com The results showed a strong binding affinity, and it was hypothesized that the epoxide metabolite of isoeugenol could also act as a potent inhibitor of GAPDH. mdpi.com Furthermore, molecular docking has been used to study the binding of isoeugenol in the active site of trans-Anethole Oxygenase (TAO), an enzyme that catalyzes its conversion to vanillin (B372448) via an isoeugenol epoxide intermediate. acs.org

The table below summarizes the results from various molecular docking studies involving isoeugenol.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| RodA Hydrophobin | Isoeugenol | -4.54 | 4 H-bonds with LYS-126, CYS-127, LYS-128, GLN-129 | nih.gov |

| GAPDH | Isoeugenol | -6.0 | 2 H-bonds and multiple non-bonded interactions | mdpi.com |

| Acetylcholinesterase (AChE) | Isoeugenol | -12.2390 | 2 H-bonds at the active site | nih.gov |

| Butyrylcholinesterase (BChE) | Isoeugenol | -10.1632 | 1 H-bond and 2 arene-H interactions | nih.gov |

| trans-Anethole Oxygenase (TAO) | Isoeugenol | Not specified | Stabilized by hydrophobic and electrostatic interactions | acs.org |

Table 3: Summary of in silico molecular docking studies of isoeugenol with various protein targets.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Elucidation of Biological Reactivity

Structure-Activity Relationship (SAR) modeling is a conceptual framework that correlates the chemical structure of a molecule with its biological activity. collaborativedrug.comoncodesign-services.com By systematically analyzing how changes in a molecule's structure affect its function, SAR helps in designing safer and more effective compounds and in understanding the mechanisms of toxicity. oncodesign-services.comnih.gov

For isoeugenol, SAR studies have been crucial in explaining its biological reactivity, particularly its well-documented skin sensitization potential. nih.gov Isoeugenol is a stronger skin sensitizer (B1316253) than its isomer eugenol, and SAR helps to explain this difference. researchgate.net The key structural feature responsible is the position of the double bond in the propenyl side chain. In isoeugenol, the double bond is conjugated with the aromatic ring, which facilitates its metabolic activation. nih.gov

The prevailing mechanistic hypothesis, supported by computational and kinetic studies, is that isoeugenol is oxidized to a transient and reactive intermediate. nih.govresearchgate.net It is proposed that an initial epoxidation of the propenyl double bond forms this compound, which is short-lived and rapidly isomerizes to a hydroxy quinone methide (HQM). nih.govwho.int This HQM is a potent electrophile that can react with nucleophilic residues in skin proteins (a process called haptenation), initiating an immune response that manifests as allergic contact dermatitis. nih.gov In contrast, eugenol, which lacks the conjugated double bond, forms a less reactive quinone methide, explaining its weaker sensitization potential. researchgate.net

This mechanistic understanding forms the basis of an SAR model where the potential to form a stable, reactive quinone methide-type intermediate is a key determinant of sensitization potency.

| Compound | Key Structural Feature | Proposed Reactive Intermediate | Skin Sensitization Potential |

|---|---|---|---|

| Isoeugenol | Propenyl group conjugated with the aromatic ring | Hydroxy Quinone Methide (HQM) via an epoxide | Strong |

| Eugenol | Allyl group not conjugated with the aromatic ring | Quinone Methide (less reactive) | Weaker than isoeugenol |

Table 4: A simplified Structure-Activity Relationship (SAR) model for the skin sensitization potential of isoeugenol and eugenol. The difference in the side chain's double bond position leads to different reactive intermediates and biological activities. nih.govresearchgate.net

Sustainable Sourcing and Biorefinery Aspects of Isoeugenol Precursors

Lignin (B12514952) Depolymerization as a Renewable Feedstock for Isoeugenol (B1672232) Production

Lignin, the second most abundant terrestrial biopolymer after cellulose, represents a significant renewable source of aromatic chemicals. nih.gov The pulp and paper industry produces vast quantities of lignin annually, most of which is underutilized. nih.gov Depolymerization of lignin can yield a variety of valuable platform chemicals, including isoeugenol. researchgate.netmdpi.com

Thermochemical methods like pyrolysis, which involve heating lignin in the absence of oxygen, can break down the complex polymer into smaller fragments. mdpi.com At temperatures between 150–400 °C, the process can yield isoeugenol among other aromatic compounds. mdpi.com Catalytic approaches using strong acids (like sulfuric acid) or metal catalysts (such as nickel) can also effectively cleave the ether linkages within lignin to produce monomers. mdpi.com Furthermore, chemo-enzymatic processes are being developed to convert lignin-derived compounds like propylguaiacol into isoeugenol. eurekalert.org

Extraction and Isolation Methodologies from Natural Plant Sources (e.g., Essential Oils)

Isoeugenol is a naturally occurring phenylpropanoid found in the essential oils of various plants. dergipark.org.tr Clove oil is a particularly rich source of eugenol (B1671780), an isomer of isoeugenol, which can be isomerized to produce isoeugenol. rug.nlresearchgate.net

Several methods are employed for the extraction of these essential oils:

Hydro-distillation: This traditional method involves boiling the plant material in water and collecting the volatile oils from the condensed steam. rsc.org

Solvent Extraction: Organic solvents like methanol (B129727) or ethanol (B145695) are used to extract the essential oils. rsc.orgrsc.org While effective, this method may introduce undesirable residues. rsc.org

Supercritical CO₂ Extraction: This technique uses carbon dioxide above its critical temperature and pressure as a solvent. It is highly efficient and avoids the use of organic solvents. rsc.org

Microwave-Assisted Extraction: This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. rsc.org

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to identify and quantify isoeugenol in the extracts. nih.gov

Green Chemistry Principles in the Synthesis of Isoeugenol-Derived Epoxy Compounds

The synthesis of epoxy compounds from isoeugenol is increasingly guided by the principles of green chemistry, aiming to create more sustainable and environmentally friendly processes. acsgcipr.orgglobalauthorid.com Key considerations include:

Use of Renewable Feedstocks: Utilizing isoeugenol derived from lignin or essential oils aligns with the principle of using renewable resources. mdpi.comrug.nl

Atom Economy: The epoxidation of isoeugenol can be designed to maximize the incorporation of atoms from the reactants into the final product. The use of hydrogen peroxide as an oxidant is a greener alternative to traditional peracids due to its higher atom efficiency, with water being the only byproduct. acsgcipr.org

Safer Solvents and Reagents: Research focuses on replacing hazardous solvents and reagents. acsgcipr.org For example, the use of ionic liquids or solvent-free mechanochemical methods is being explored. globalauthorid.comacs.org

Catalysis: Employing catalysts, including biocatalysts (enzymes), can enable reactions to occur under milder conditions with higher selectivity, reducing energy consumption and waste generation. nih.govacsgcipr.org The development of reusable heterogeneous catalysts is also a key area of research. acsgcipr.org

By integrating these principles, the production of 4-Epoxyisoeugenol and its derivatives can be made more sustainable, contributing to the development of green materials and technologies. ed.gov

Q & A

Q. What protocols ensure reproducibility in this compound experiments?

- Methodological Answer : Detailed documentation of catalyst purity (e.g., ≥98% by COA), solvent lot numbers, and instrument calibration logs. Raw data (e.g., GC-MS spectra) should be archived in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.